molecular formula C16H20N2 B080111 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine CAS No. 13233-45-9

12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine

Cat. No. B080111
CAS RN: 13233-45-9
M. Wt: 240.34 g/mol
InChI Key: LMUPITQSBFPIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a chemical compound that belongs to the class of indole alkaloids. It is a potent bioactive molecule that has been found to exhibit various biological activities.

Mechanism Of Action

The mechanism of action of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is not fully understood. However, it has been found to interact with various molecular targets in the body, including receptors and enzymes. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer progression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine have been studied extensively. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines. It has also been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the advantages of using 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine in lab experiments is its potent biological activity. This makes it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to study its potential as an anti-cancer agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential molecular targets.
Conclusion
In conclusion, 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a potent bioactive molecule that has been found to exhibit various biological activities. Its synthesis method is complex, but it has been studied extensively for its potential as a drug candidate. Further research is needed to fully understand its mechanism of action and potential applications in the field of medicine.

Synthesis Methods

The synthesis of 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine is a complex process that involves several steps. One of the most commonly used methods for synthesizing this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde or ketone with tryptamine in the presence of an acid catalyst.

Scientific Research Applications

The scientific research on 12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine has been focused on its potential as a drug candidate. It has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease.

properties

CAS RN

13233-45-9

Product Name

12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine

InChI

InChI=1S/C16H20N2/c1-17-14-7-3-2-6-12(14)13-9-11-18-10-5-4-8-15(18)16(13)17/h2-3,6-7,15H,4-5,8-11H2,1H3

InChI Key

LMUPITQSBFPIBM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4CCCCN4CC3

synonyms

1,2,3,4,6,7,12,12b-Octahydro-12-methylindolo[2,3-a]quinolizine

Origin of Product

United States

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